3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo-
Description
Key Structural Features:
- Quinazoline Core : A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.
- Substituents :
- 2-[(2-chlorophenoxy)methyl] : A chlorinated phenoxy methyl group at position 2 of the quinazoline ring.
- N-Cyclohexyl acetamide : An acetamide side chain at position 3, with a cyclohexyl group attached to the nitrogen.
Table 1: Atomic Connectivity and Bonding
| Position | Substituent | Bond Type |
|---|---|---|
| 2 | (2-chlorophenoxy)methyl | Ether linkage |
| 3 | Acetamide | Amide bond |
| 4 | Oxo group | Ketone |
The stereoelectronic effects of the 2-chlorophenoxy group enhance the compound’s polarity, while the cyclohexyl moiety contributes to steric bulk and lipophilicity.
Crystallographic Analysis and Solid-State Properties
X-ray crystallographic studies of related quinazoline derivatives reveal insights into this compound’s potential solid-state behavior. For example, quinazoline analogues often adopt extended conformations , with dihedral angles between aromatic rings influencing packing efficiency.
Predicted Crystalline Features:
- Unit Cell Parameters : Similar to methotrexate analogues, the molecule may form monoclinic crystals with space group P2₁/c.
- Intermolecular Interactions :
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| Dihedral angle (quinazoline-phenoxy) | ~66° |
The chloro substituent may induce halogen bonding, further stabilizing the lattice.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR):
Mass Spectrometry:
- Molecular ion peak : m/z 426.9 ([M]⁺).
- Fragmentation :
- Loss of cyclohexyl group (m/z 325).
- Cleavage of chlorophenoxy moiety (m/z 227).
Comparative Structural Analysis with Related Quinazolinone Derivatives
Table 3: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Effects : The 2-chlorophenoxy group increases electrophilicity compared to methylphenoxy analogues.
- Steric Influence : The cyclohexyl group reduces rotational freedom relative to smaller N-substituents (e.g., thiazolyl).
- Crystallinity : Chlorine’s polarizability may enhance crystal packing efficiency vs. nitro groups.
Properties
CAS No. |
85063-15-6 |
|---|---|
Molecular Formula |
C23H24ClN3O3 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]-4-oxoquinazolin-3-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-11-5-7-13-20(18)30-15-21-26-19-12-6-4-10-17(19)23(29)27(21)14-22(28)25-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28) |
InChI Key |
MQHLPMREFUIAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenoxyacetic acid with cyclohexylamine to form an intermediate, which is then cyclized to produce the quinazoline ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for its anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting tumor growth and reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structure-activity relationships (SARs) highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of the target compound with structurally/functionally related analogs:
Table 1: Structural and Activity Comparison of Quinazolinone Derivatives
Key Observations :
Position 2 Substituents: Chlorophenoxy vs. Dichlorophenoxy: The 2,4-dichlorophenoxy group in 4b and 7f confers higher anticonvulsant activity (ED₅₀ = 18.9–22.5 mg/kg) compared to the 2-chlorophenoxy group in 4a (inactive) and 7b (ED₅₀ = 25.6 mg/kg). This suggests enhanced electron-withdrawing effects and lipophilicity improve activity . Phenoxy vs.
Position 3 Substituents: Acetamide Derivatives: The target compound’s N-cyclohexylacetamide group (vs. smaller substituents like amino or carboxamidino) may enhance metabolic stability but reduce anticonvulsant efficacy compared to 4b or 7f . Piperazine Moieties: Compound 8a (4-methylpiperazin-1-yl) shows exceptional activity despite lacking halogenation, highlighting the role of basic nitrogen atoms in receptor interaction .
Physical Properties :
- The target compound’s melting point (159–160°C) aligns with derivatives like 8b (m.p. 159–160°C), suggesting similar crystallinity and solubility profiles .
Mechanistic and Pharmacokinetic Insights
- Bioactivity: The anticonvulsant activity of quinazolinones is linked to GABAergic modulation or sodium channel blockade. The target compound’s inactivity (like 4a) may stem from steric hindrance from the cyclohexyl group or insufficient electron-withdrawing effects .
- Lipophilicity: The logP value (estimated >3.5) of the target compound, due to chlorophenoxy and cyclohexyl groups, may limit blood-brain barrier penetration compared to 7f (logP ~2.8) .
Biological Activity
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H24ClN3O3
- CAS Number : 85063-15-6
This structure includes a quinazoline core substituted with a chlorophenoxy group and a cyclohexyl moiety, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, quinazolinone compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 3(4H)-quinazolineacetamide showed potent inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, and EGFR, which are crucial targets in cancer therapy .
Table 1: Inhibitory Activity of Quinazolinone Derivatives Against Tyrosine Kinases
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound 2i | CDK2 | 0.173 ± 0.012 |
| Compound 3i | HER2 | 0.079 ± 0.015 |
| Compound 3i | EGFR | 0.097 ± 0.019 |
These findings suggest that compounds structurally related to 3(4H)-quinazolineacetamide could serve as effective inhibitors in cancer treatment protocols.
The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, molecular docking studies indicate that certain quinazolinones act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR . This dual mechanism can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
Quinazolines have also been noted for their antimicrobial properties. Research indicates that quinazoline derivatives exhibit antibacterial and antifungal activities. The presence of halogenated phenoxy groups in the structure may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
Case Studies
- Cytotoxicity in Breast Cancer Cells : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells. Compounds similar to 3(4H)-quinazolineacetamide were found to significantly inhibit cell growth with IC50 values comparable to established chemotherapeutics .
- Inhibition of Bacterial Growth : Another investigation assessed the antibacterial efficacy of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Results showed that these compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
